![molecular formula C16H15N3O3S B2408113 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1147649-40-8](/img/structure/B2408113.png)
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been suggested that the compound may modulate the activity of specific ion channels, which play a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide have been extensively studied. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to modulate the activity of specific enzymes and receptors in the body, which may contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide in lab experiments is its potent pharmacological effects. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and antibacterial properties, which make it an attractive candidate for further investigation. However, one of the major limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide. One of the major future directions is the investigation of its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy and safety in clinical trials. Another future direction is the investigation of its mechanism of action. The compound has been shown to modulate the activity of specific enzymes and receptors in the body, and further investigation is needed to determine the exact mechanism of action. Finally, future research could focus on the development of novel derivatives of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide, which may exhibit improved pharmacological properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-3-nitropyridine with sodium methoxide to obtain 2-methoxy-3-nitropyridine. The second step involves the reaction of 2-methoxy-3-nitropyridine with 3-(2-oxo-1,3-oxazolidin-3-yl)aniline to obtain 2-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)pyridine-3-nitro. The third step involves the reduction of 2-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)pyridine-3-nitro with tin and hydrochloric acid to obtain 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide.
Applications De Recherche Scientifique
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has also been investigated for its potential use as a diagnostic tool in the field of biochemistry.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-23-15-13(6-3-7-17-15)14(20)18-11-4-2-5-12(10-11)19-8-9-22-16(19)21/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDASSXMHVWYTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)N3CCOC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)
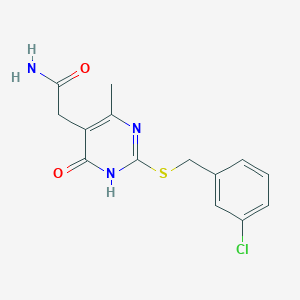
![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)
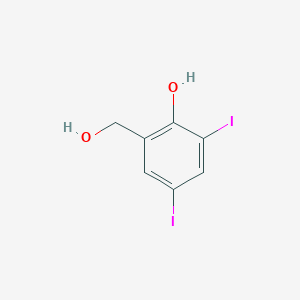
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
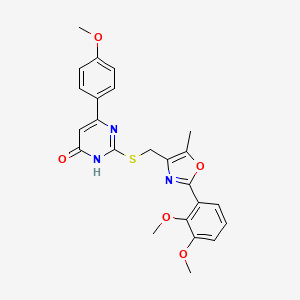
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)
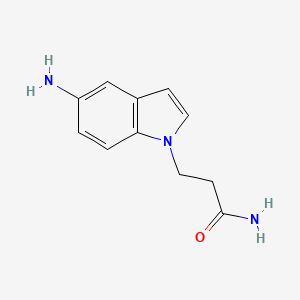
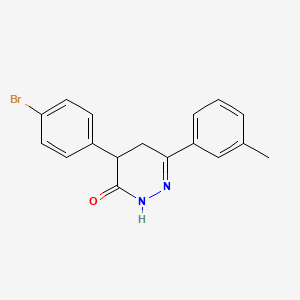
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)